BENGHE Foundational & Exploratory

Check Availability & Pricing

5-(4-Fluorophenyl)isoxazole chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-(4-Fluorophenyl)isoxazole

cat. No.: B145027

Core Physicochemical and Structural Properties

5-(4-Fluorophenyl)isoxazole is a solid, stable heterocyclic compound featuring a central
isoxazole ring substituted with a 4-fluorophenyl group at the 5-position.[1] The presence of the
fluorine atom is a key feature, often introduced in medicinal chemistry to enhance metabolic
stability, binding affinity, and membrane permeability of drug candidates.[1] The isoxazole ring
itself is an important pharmacophore found in numerous biologically active molecules.[2][3]

The core properties of this compound are summarized in the table below.

Property Value Source
CAS Number 138716-37-7 [1]
Molecular Formula CoHeFNO [1]
Molecular Weight 163.15 g/mol [1]
Appearance Off-white crystalline solid [1]
Melting Point 52-58 °C [1]
Predicted XlogP 2.1 [4]
Storage Store at 0-8°C [1]

Spectroscopic Profile: Structural Elucidation
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The structural identity of 5-(4-Fluorophenyl)isoxazole is unequivocally confirmed through a
combination of spectroscopic techniques. While a complete public spectrum for this specific
molecule is not readily available, data from closely related analogs, such as 5-(4-
Fluorophenyl)-3-phenylisoxazole, provide a reliable basis for interpreting its spectral
characteristics.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The proton NMR spectrum is expected to show distinct signals for the isoxazole
ring proton and the protons of the 4-fluorophenyl group. The isoxazole C4-H proton should
appear as a sharp singlet, typically downfield (6 6.8-7.0 ppm), due to the aromatic nature of
the ring.[5][6] The protons on the fluorophenyl ring will present as two multiplets or doublets
of doublets in the aromatic region (o 7.1-7.9 ppm), characteristic of a 1,4-disubstituted
benzene ring, with coupling to the fluorine atom.[5]

e 13C NMR: The carbon spectrum will show nine distinct signals. Key resonances include the
two carbons of the isoxazole ring (C3, C4, and C5), with C5 being significantly downfield due
to its attachment to the phenyl ring and the heteroatoms. The carbons of the fluorophenyl
ring will also be present, with the carbon directly bonded to the fluorine atom (C-F) exhibiting
a large one-bond coupling constant (1JC-F), a hallmark of fluorinated aromatic compounds.

[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray
ionization (ESI), the molecule is expected to be detected primarily as the protonated molecular
ion [M+H]*.[4] High-resolution mass spectrometry (HRMS) would show a precise mass
consistent with the molecular formula CoHeFNO.

e Predicted ESI-MS Adducts:
o [M+H]*: m/z 164.05061[4]

o [M+Na]*: m/z 186.03255[4]

Infrared (IR) Spectroscopy
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The IR spectrum provides information about the functional groups present. Key absorption
bands for 5-(4-Fluorophenyl)isoxazole would include:

e ~3050-3100 cm~1: Aromatic C-H stretching.[5]

e ~1580-1610 cm~: C=N stretching of the isoxazole ring.[5][7]

e ~1460-1520 cm~1: C=C aromatic ring stretching.[5]

e ~1400 cm~1: N-O stretching of the isoxazole ring.[5]

e ~1250 cm~1: C-F stretching, a strong and characteristic band for the fluorophenyl group.[5]

Synthesis and Mechanistic Considerations

The most common and reliable method for synthesizing 5-aryl-isoxazoles is through the
cyclization of a chalcone intermediate.[8][9] This two-step process begins with the synthesis of
a chalcone via a Claisen-Schmidt condensation, followed by reaction with hydroxylamine to
form the isoxazole ring.

General Synthetic Workflow

The workflow involves the base-catalyzed condensation of an appropriate acetophenone with
an aldehyde to form a chalcone, which is then cyclized.
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Caption: General workflow for the synthesis of 5-aryl-isoxazoles.
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Detailed Experimental Protocol: Synthesis of 5-(4-
Fluorophenyl)isoxazole

This protocol is a representative procedure based on established methods for isoxazole
synthesis from chalcones.[8][9][10][11]

Part A: Synthesis of 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one (Chalcone)

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 4-fluoroacetophenone (10
mmol) and benzaldehyde (10 mmol) in 50 mL of ethanol.

Reaction Initiation: While stirring vigorously at room temperature, slowly add 10 mL of an
aqueous potassium hydroxide solution (40% w/v).

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction
progress can be monitored by Thin Layer Chromatography (TLC). A thick precipitate usually
forms.

Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water and acidify
with dilute HCI until the pH is neutral.

Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold
water until the washings are neutral, and dry. Recrystallize the crude chalcone from ethanol
to yield pure 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Part B: Synthesis of 5-(4-Fluorophenyl)isoxazole

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve
the chalcone from Part A (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in 30 mL of
absolute ethanol.

Cyclization: Add potassium hydroxide (40% aqueous solution, 2.5 mL) to the mixture.[8] The
choice of base is critical; weaker bases like sodium acetate can also be used, potentially
requiring longer reaction times.[10]

Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.[8][9] Monitor the
disappearance of the starting material by TLC.
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« |solation: After cooling to room temperature, pour the reaction mixture into 150 mL of
crushed ice.

 Purification: If a solid precipitates, collect it by filtration, wash with water, and dry. If no solid
forms, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine
the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced
pressure. The crude product can be purified by column chromatography on silica gel or by
recrystallization.

Chemical Reactivity and Mechanistic Pathways

The reactivity of 5-(4-Fluorophenyl)isoxazole is governed by the interplay between the
electron-deficient isoxazole ring and the attached fluorophenyl substituent.

Reactivity of the Isoxazole Ring

The isoxazole ring is relatively stable due to its aromatic character. However, it can undergo
specific reactions:

» Nucleophilic Attack: The C5 position is susceptible to nucleophilic attack, particularly if the
ring is activated with a strong electron-withdrawing group. For example, 5-nitroisoxazoles
readily undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is
displaced by various nucleophiles.[2][12] This provides a pathway to further functionalize the
isoxazole core.

» Ring Opening: Under certain reductive (e.g., catalytic hydrogenation) or basic conditions, the
N-O bond can be cleaved, leading to ring-opened products. This reactivity is a powerful tool
in synthetic chemistry for accessing different molecular scaffolds.
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Caption: SNAr mechanism at the C5 position of an activated isoxazole.

Influence of the 4-Fluorophenyl Group

The 4-fluorophenyl group primarily acts as a stable aryl substituent. The fluorine atom exerts a
strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect.
This influences the electron density of the isoxazole ring and can modulate the molecule's
overall biological activity and pharmacokinetic properties.

Applications in Research and Development

5-(4-Fluorophenyl)isoxazole is a valuable building block in several areas of chemical science.

o Pharmaceutical Development: It serves as a key intermediate in the synthesis of more
complex molecules with potential therapeutic applications.[1] The isoxazole scaffold is a
constituent of drugs with anti-inflammatory, analgesic, anticancer, and antimicrobial
properties.[1][3] The fluorophenyl moiety is often incorporated to improve drug-like
properties.

o Materials Science: The conjugated system of the molecule makes it a candidate for research
into novel organic materials with specific electronic properties, such as organic
semiconductors.[1]

e Biochemical Research: Derivatives are used as chemical probes to study the mechanisms of
enzymes and receptors, aiding in the understanding of complex biological processes.[1] For
example, certain pyridinyl-isoxazole derivatives have been investigated as inhibitors of p38
MAP kinase, a key enzyme in inflammatory signaling pathways.
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Caption: Inhibition of the p38 MAP kinase pathway by isoxazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemimpex.com [chemimpex.com]

2. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to
Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

3. Cas 377052-00-1,ETHYL 5-(4-FLUOROPHENYL)ISOXAZOLE-3-CARBOXYLATE |
lookchem [lookchem.com]

4. PubChemlLite - 5-(4-fluorophenyl)isoxazole (C9H6FNO) [pubchemlite.lcsb.uni.lu]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b145027?utm_src=pdf-body-img
https://www.benchchem.com/product/b145027?utm_src=pdf-custom-synthesis
https://www.chemimpex.com/products/24888
https://pmc.ncbi.nlm.nih.gov/articles/PMC10671298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10671298/
https://www.lookchem.com/casno377052-00-1.html
https://www.lookchem.com/casno377052-00-1.html
https://pubchemlite.lcsb.uni.lu/e/compound/2774719
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 5. rjpbcs.com [rjpbcs.com]
e 6. rsc.org [rsc.org]
e 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

¢ 8. Synthesis of some new isoxazole compounds and their biological tyrosinase and
antioxidant activities - PMC [pmc.ncbi.nim.nih.gov]

e 9. derpharmachemica.com [derpharmachemica.com]
e 10. Bot Verification [rasayanjournal.co.in]
e 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

e 12. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives -
Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

 To cite this document: BenchChem. [5-(4-Fluorophenyl)isoxazole chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145027#5-4-fluorophenyl-isoxazole-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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